Befuraline

概要

説明

ベフラルリンは、1-ベンゾフラン-2-イル(4-ベンジルピペラジン-1-イル)メタノンとしても知られており、ピペラジン系薬物に属する精神作用薬です。 1970年代にドイツで開発され、興奮作用と抗うつ作用があります。 ドイツやフランスで一部使用されてきたものの、広く使用されることはありませんでした .

準備方法

ベフラルリンは、ベンゾフラン-2-カルボン酸とベンジルピペラジンとのワンステップカップリング反応によって合成されます。 この反応は、ベンゾフラン-2-カルボン酸のカルボン酸基とベンジルピペラジンのアミン基との間のアミド結合の形成を伴います . 反応条件は通常、1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド塩酸塩やN-エチル-N,N-ジイソプロピルアミンなどのカップリング剤を、室温でN,N-ジメチルホルムアミドなどの溶媒中で使用することを伴います .

化学反応の分析

ベフラルリンは、以下を含むさまざまな化学反応を受けます。

酸化: ベフラルリンは、対応するN-オキシドを生成するために酸化することができます。

還元: 還元反応によって、ベフラルリンは対応するアミンに変換することができます。

置換: ベフラルリンは求核置換反応を受けることができ、ベンジル基は他の置換基と置き換えることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。

科学研究の応用

ベフラルリンは、抗うつ作用について研究されてきました。 一極性内因性うつ病の患者において、ハミルトンうつ病評価尺度(HDRS)の総スコアと認知障害の改善に有効性が示されました . ベフラルリンは、臨床試験でイミプラミンと比較されており、重度の副作用が少ないにもかかわらず、治療効果が同等であることが示されています . さらに、ベフラルリンの活性代謝物であるベンジルピペラジンは、興奮作用に貢献しています .

科学的研究の応用

Pharmacological Profile

Befuraline exhibits stimulant and antidepressant effects, attributed to its active metabolite, benzylpiperazine. Research indicates that it acts on various neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .

Antidepressant Effects

This compound has been investigated as an antidepressant, particularly in cases of unipolar endogenous depression. A notable study involved 29 inpatients who were administered oral doses ranging from 100 to 300 mg per day. The study utilized various assessment tools, including the Hamilton Depression Rating Scale (HDRS) and Beck Depression Inventory, to measure treatment efficacy.

| Study Parameter | Results |

|---|---|

| Total HDRS Score Improvement | Significant (p < 0.01) after one week |

| Patient Withdrawal Rate | 11 out of 29 due to intolerance |

| Satisfactory Response Rate | 41% (12 patients) |

This study highlighted that while some patients experienced intolerable side effects related to stimulation, a significant portion benefited from the treatment .

Behavioral Studies

This compound's effects on behavior have been explored through various experimental studies. For instance, research comparing this compound with traditional antidepressants demonstrated its potential in modulating behavioral responses under stress conditions. In chronic experiments involving adult male cats, this compound was shown to alter behavioral changes induced by reserpine, a drug known to induce depressive symptoms .

Safety and Tolerability

While this compound shows promise as an antidepressant, safety and tolerability remain critical considerations. Reports indicate that some patients may experience side effects such as insomnia and agitation. However, most studies suggest that it is generally well-tolerated when dosed appropriately .

作用機序

ベフラルリンは、セロトニン-ノルエピネフリン-ドーパミン放出剤として作用することで効果を発揮します。 脳内におけるこれらの神経伝達物質のレベルを上昇させ、抗うつ作用と興奮作用をもたらします . 関与する分子標的と経路には、セロトニントランスポーター、ノルエピネフリン輸送体、ドーパミン輸送体があり、これらはこれらの神経伝達物質の再取り込みを担当しています .

類似化合物との比較

ベフラルリンは、フィペキシドやピベラリンなどの他のピペラジン系薬物と類似しています . ベフラルリンは、興奮作用と抗うつ作用を組み合わせた点が特徴です。 他のピペラジン誘導体とは異なり、ベフラルリンはレクリエーション薬物として広く使用されたり、乱用されたりすることはありませんでした .

参考文献

生物活性

Befuraline, also known as DIV-154, is a psychoactive compound belonging to the piperazine class of drugs. It was developed in Germany during the 1970s and has garnered attention for its potential antidepressant properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical studies.

This compound is synthesized through a one-step coupling reaction between coumarilic acid and benzylpiperazine, resulting in an amide formation. Its unique structure differentiates it from traditional tricyclic antidepressants (TCAs) and suggests a distinct mechanism of action.

Proposed Mechanisms

- Inhibition of Neurotransmitter Uptake : this compound is believed to inhibit the uptake of norepinephrine and serotonin, which are critical neurotransmitters involved in mood regulation .

- Phosphodiesterase Inhibition : The compound may also inhibit phosphodiesterase activity, contributing to increased levels of cyclic AMP (cAMP) in neuronal cells .

- Adrenergic Activity : this compound appears to exert a direct influence on central adrenergic structures, enhancing alertness and responsiveness without sedative effects .

Pharmacological Effects

This compound has been studied for various pharmacological effects, particularly its antidepressant activity. Below are key findings from research studies:

Clinical Studies

Clinical evaluations have provided insights into the efficacy and safety profile of this compound:

-

Study on Unipolar Endogenous Depression :

- Participants : 29 inpatients diagnosed with unipolar endogenous depression.

- Dosage : Administered oral doses ranging from 100 to 300 mg/day.

- Results : Statistically significant improvement in Hamilton Depression Rating Scale (HDRS) scores after one week (p < 0.01). Approximately 41% of patients showed satisfactory response rates .

- Behavioral Models in Animals :

- Neurochemical Studies :

Case Studies

A notable case study involved a patient cohort undergoing treatment with this compound who exhibited varying degrees of response based on their depression classification:

特性

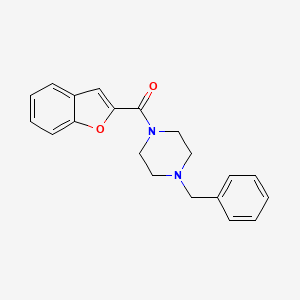

IUPAC Name |

1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIJFPBZWUFLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41716-84-1 (mono-hydrochloride) | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046206 | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-30-0 | |

| Record name | Befuraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFURALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。